molecular formula C16H15FN2O2 B5038828 N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide

N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide

Cat. No. B5038828
M. Wt: 286.30 g/mol
InChI Key: RLKHJVAPLUWFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a type of designer drug that is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). FUB-AMB has been synthesized in the laboratory and has been used to study the effects of cannabinoids on the human body.

Mechanism of Action

N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and other parts of the body. This binding results in the activation of various signaling pathways that lead to the physiological effects of cannabinoids. Specifically, N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects on the human body. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide has been shown to have analgesic and anti-inflammatory effects, which may have potential applications in the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide in lab experiments is its structural similarity to THC, which allows researchers to study the effects of cannabinoids on the human body in a controlled environment. However, one limitation of using N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research involving N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and reduced potential for abuse. Additionally, N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide may be used to study the interactions between cannabinoids and other neurotransmitter systems in the brain, which may provide new insights into the mechanisms underlying various neurological disorders.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide involves a series of chemical reactions that begin with the condensation of 4-fluorobenzylamine and 2-methylphenylenediamine. The resulting product is then reacted with ethyl chloroformate to form the desired compound. This synthesis method has been optimized to produce high yields of pure N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(2-methylphenyl)ethanediamide has been used in scientific research to study the effects of cannabinoids on the human body. Specifically, this compound has been used to study the interactions between cannabinoids and the endocannabinoid system, which plays a critical role in regulating various physiological processes such as appetite, pain, and mood.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-4-2-3-5-14(11)19-16(21)15(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHJVAPLUWFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-N'-(2-methylphenyl)oxamide

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